molecular formula C23H36Br2N2 B14593024 1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide CAS No. 61368-99-8

1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide

Cat. No.: B14593024
CAS No.: 61368-99-8
M. Wt: 500.4 g/mol
InChI Key: QFKRGBNNBJKKCN-UHFFFAOYSA-L
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Description

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-tert-butylpyridin-1-ium groups attached at either end, and two bromide ions as counterions

Preparation Methods

The synthesis of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to a specific temperature and maintained for several hours to complete the reaction. After the reaction, the product is purified through filtration and washing with appropriate solvents .

Chemical Reactions Analysis

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar compounds include:

1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide stands out due to its specific structure and the presence of tert-butyl groups, which can enhance its stability and reactivity in various applications.

Properties

CAS No.

61368-99-8

Molecular Formula

C23H36Br2N2

Molecular Weight

500.4 g/mol

IUPAC Name

4-tert-butyl-1-[5-(4-tert-butylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C23H36N2.2BrH/c1-22(2,3)20-10-16-24(17-11-20)14-8-7-9-15-25-18-12-21(13-19-25)23(4,5)6;;/h10-13,16-19H,7-9,14-15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

QFKRGBNNBJKKCN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Origin of Product

United States

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